molecular formula C11H11BrN2S B14022926 5-(4-Bromo-2,3-dimethylphenyl)thiazol-2-amine

5-(4-Bromo-2,3-dimethylphenyl)thiazol-2-amine

Cat. No.: B14022926
M. Wt: 283.19 g/mol
InChI Key: CGYWYTNBXTYERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromo-2,3-dimethylphenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring.

Preparation Methods

The synthesis of 5-(4-Bromo-2,3-dimethylphenyl)thiazol-2-amine typically involves the reaction of 4-bromo-2,3-dimethylaniline with thioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-(4-Bromo-2,3-dimethylphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2,3-dimethylphenyl)thiazol-2-amine involves its interaction with specific molecular targets within cells. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell division, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular pathways and targets can vary depending on the specific application and the type of cells involved.

Comparison with Similar Compounds

5-(4-Bromo-2,3-dimethylphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

5-(4-bromo-2,3-dimethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11BrN2S/c1-6-7(2)9(12)4-3-8(6)10-5-14-11(13)15-10/h3-5H,1-2H3,(H2,13,14)

InChI Key

CGYWYTNBXTYERM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)Br)C2=CN=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.